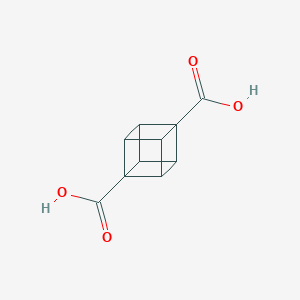

1,4-キュバジカルボン酸

概要

説明

]octane-1,4-dicarboxylic acid, is a unique organic compound characterized by its cubane structure. This compound is notable for its highly strained cubic framework, which imparts significant stability and rigidity. The molecular formula of 1,4-cubanedicarboxylic acid is C10H8O4, and it has a molecular weight of 192.17 g/mol .

科学的研究の応用

1,4-Cubanedicarboxylic acid has a wide range of scientific research applications:

作用機序

Target of Action

It’s known that this compound can undergo esterification with alkylsulfuric acids .

Mode of Action

1,4-Cubanedicarboxylic acid interacts with its targets through esterification with alkylsulfuric acids . Additionally, the acid and its ester derivatives are capable of undergoing fluorination with elemental fluorine . This suggests that the compound might be involved in reactions that lead to the formation of new compounds with potential biological activities.

Biochemical Pathways

The ability of the compound to undergo esterification and fluorination suggests that it may participate in various chemical reactions and potentially influence multiple biochemical pathways .

準備方法

Synthetic Routes and Reaction Conditions: 1,4-Cubanedicarboxylic acid can be synthesized through various methods. One effective method involves the esterification of 1,4-cubanedicarboxylic acid with alkylsulfuric acids. This process yields derivatives of alkanols with different pKa values in high yields . Another method involves the use of cyclopentanone as a starting material, followed by a series of reactions to form the cubane core .

Industrial Production Methods: Industrial production of 1,4-cubanedicarboxylic acid typically involves scalable processes such as the preparation of dimethyl 1,4-cubanedicarboxylate. This method allows for the production of high-purity compounds on a large scale .

化学反応の分析

1,4-Cubanedicarboxylic acid undergoes various chemical reactions, including:

Esterification: The compound can undergo esterification with alkylsulfuric acids to form ester derivatives.

Fluorination: The acid and its ester derivatives can be fluorinated using elemental fluorine.

Decarboxylative Ether Formation: This reaction involves the oxidative decarboxylation of cubane carboxylic acids to form alkoxy cubanes under flow conditions.

Common reagents used in these reactions include alkylsulfuric acids, elemental fluorine, and various catalysts for decarboxylative reactions. Major products formed from these reactions include ester derivatives, fluorinated cubanes, and alkoxy cubanes .

類似化合物との比較

1,4-Cubanedicarboxylic acid can be compared with other similar compounds, such as:

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound has a similar rigid structure but differs in its bicyclic framework.

Benzocyclobutene: Another rigid compound, but with a different ring structure and reactivity.

1,3-Adamantanediacetic acid: This compound shares the adamantane core but has different functional groups and reactivity.

The uniqueness of 1,4-cubanedicarboxylic acid lies in its cubane core, which provides exceptional stability and rigidity, making it a valuable scaffold in various applications .

特性

IUPAC Name |

cubane-1,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXMJUMOJJTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298539 | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32846-66-5 | |

| Record name | 32846-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cubanedicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the structure of 1,4-Cubanedicarboxylic acid unique?

A1: 1,4-Cubanedicarboxylic acid is derived from cubane, a hydrocarbon with a highly strained cubic structure. This strain arises from the carbon atoms adopting bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This inherent strain influences the reactivity and properties of cubane derivatives, including 1,4-cubanedicarboxylic acid. []

Q2: How does the enthalpy of formation of 1,4-cubanedicarboxylic acid compare to similar molecules?

A2: Researchers meticulously determined the enthalpy of formation of 1,4-cubanedicarboxylic acid in both condensed and gas phases using a combination of calorimetry and computational methods. [] This data helps understand the stability and energetics of this unusual molecule. Furthermore, by comparing its enthalpy of formation to that of 1-adamantanecarboxylic acid, researchers can gain insight into the energetic consequences of incorporating functional groups onto strained cage structures. []

Q3: How does the structure of 1,4-cubanedicarboxylic acid influence its spectroscopic properties?

A3: High-resolution infrared spectroscopy studies revealed detailed information about the vibrational modes of cubane, the parent molecule of 1,4-cubanedicarboxylic acid. [, ] By analyzing the rotational structure of the observed infrared bands, researchers can gain insights into the molecule's symmetry and bond strengths. This information is invaluable for understanding the molecule's behavior in various chemical environments.

Q4: Can 1,4-cubanedicarboxylic acid be chemically modified, and what insights do these modifications offer?

A4: Yes, 1,4-cubanedicarboxylic acid can be modified. Researchers have synthesized various esters of 1,4-cubanedicarboxylic acid and investigated their molecular structures. [, , ] These studies provide insights into the reactivity of the carboxylic acid groups and the influence of different substituents on the overall molecular geometry. Additionally, the synthesis of dimethyl 2-fluorocubane-1,4-dicarboxylate highlights the possibility of introducing fluorine into the cubane framework. [] This opens avenues for exploring the impact of fluorine substitution on the properties of cubane derivatives.

Q5: Are there efficient synthetic routes to obtain 1,4-cubanedicarboxylic acid and its derivatives?

A5: Researchers have developed an efficient synthesis of pentacyclo[4.2.0.02,5.03,8.04,7]octane-1,4-dicarboxylates, key precursors to 1,4-cubanedicarboxylic acid. [] This synthetic advancement allows for greater accessibility to these compounds, paving the way for further exploration of their properties and potential applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)